(4-Methylstyryl)boronic acid
Overview
Description
(4-Methylstyryl)boronic acid is a useful research compound. Its molecular formula is C9H11BO2 and its molecular weight is 162.00 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biomedical Applications : Boronic acid-containing polymers, including derivatives of (4-Methylstyryl)boronic acid, have shown promise in various biomedical applications, such as the treatment of HIV, obesity, diabetes, and cancer. These polymers are notable for their unique reactivity, solubility, and responsive nature (Cambre & Sumerlin, 2011).
Sensing Technologies : Boronic acid derivatives are used in the development of selective fluorescent chemosensors. These sensors are crucial for detecting biological active substances, which are important for disease prevention, diagnosis, and treatment. The interaction of boronic acid with various substances, such as carbohydrates and bioactive substances, is particularly significant in this context (Huang et al., 2012).
Polymer Synthesis : Boronic acids, including this compound, are important building blocks for functional polymers. These polymers have applications ranging from glucose sensors to cell capture and enzymatic inhibition. The synthesis and polymerization of boronic acid-containing monomers have garnered significant interest due to their responsive properties to saccharides (Vancoillie & Hoogenboom, 2016).
Organic Chemistry Applications : In organic chemistry, boronic acids play a crucial role in various reactions and processes. This includes their use in Suzuki cross-coupling reactions, asymmetric synthesis, and as reagents in organic synthesis. Their versatility and unique structural features make them valuable for the development of enzyme inhibitors, therapeutic agents, and in molecular recognition (Yang et al., 2003).
Properties
IUPAC Name |
2-(4-methylphenyl)ethenylboronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7,11-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOBVKVXRDHVRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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